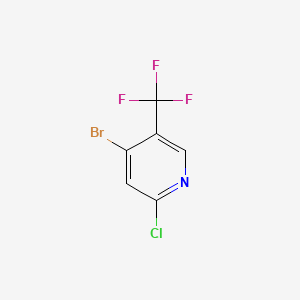

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Description

Introduction to 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

This compound is a halogenated pyridine derivative distinguished by its trifluoromethyl (CF₃) group and bromine and chlorine substituents. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. The CF₃ group enhances lipophilicity and electron-withdrawing effects, while the bromine and chlorine atoms enable further functionalization via nucleophilic substitution or cross-coupling reactions. Its applications span drug discovery, materials science, and advanced organic synthesis.

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

The IUPAC name for this compound is This compound . Its molecular formula is C₆H₂BrClF₃N , with a molecular weight of 260.44 g/mol . The pyridine ring is substituted at position 2 with chlorine, position 4 with bromine, and position 5 with a trifluoromethyl group. This arrangement creates a symmetrical electron-deficient aromatic system, influencing reactivity and biological interactions.

Key Identifiers and Structural Codes

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1211520-18-1 | |

| MDL Number | MFCD16609906 | |

| InChI | 1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |

|

| SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Br |

The compound’s structure is confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with purity typically exceeding 97% .

Historical Development in Heterocyclic Chemistry

Evolution of Pyridine Derivatives

Pyridine derivatives have been pivotal in organic chemistry since their discovery in the 19th century. The Chichibabin synthesis (1924) revolutionized pyridine production through aldehyde-ketone condensation under ammonia-rich conditions. Modern advancements focus on introducing fluorinated substituents to enhance bioactivity.

Trifluoromethylation Techniques

The trifluoromethyl group was first introduced via vapor-phase fluorination of trichloromethyl precursors, but this method faced limitations due to high temperatures and side reactions. Liquid-phase halogen exchange using hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl₃) emerged as a superior alternative, enabling selective trifluoromethylation at lower temperatures.

Halogenation of Pyridines

Halogenation strategies for pyridines have evolved to address regioselectivity challenges. Phosphine-mediated halogenation, where phosphonium salts are displaced by halides, enables late-stage functionalization of complex pharmaceuticals. This method leverages steric and electronic effects to direct halogenation to specific positions.

Significance of Halogen-Trifluoromethyl Synergy in Pyridine Derivatives

Electronic and Steric Effects

The trifluoromethyl group acts as a strong electron-withdrawing substituent, deactivating the pyridine ring and directing electrophilic substitution to meta and para positions. Bromine and chlorine, as electron-withdrawing halogens, reinforce this effect while enabling nucleophilic aromatic substitution (SNAr) at specific sites.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| CF₃ | Strongly EWG | Moderate | Enhances SNAr at para |

| Br | EWG | High | Stabilizes transition states |

| Cl | EWG | Low | Facilitates meta substitution |

Biological and Pharmacological Relevance

Antimicrobial Activity

Derivatives of this compound exhibit potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The CF₃ group enhances membrane penetration, while halogens disrupt bacterial fatty acid synthesis.

| Biological Target | Activity (MIC) | Mechanism | Source |

|---|---|---|---|

| Bacterial enzymes | 0.5–2.0 μM | Inhibition of fatty acid synthase | |

| Cancer cell proliferation | IC₅₀ < 5 μM | Kinase inhibition |

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGXLKGGFMPUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

-

Substrate : 2-Aryl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile.

-

Oxidants : Hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈).

-

Bromine Source : Elemental bromine (Br₂).

-

Solvents : Methanol, THF, or N,N-dimethylacetamide (DMAC).

Procedure :

-

The substrate and oxidant are dissolved in the solvent.

-

Bromine is added dropwise at room temperature.

-

Post-reaction, partial solvent removal and aqueous workup yield the brominated product.

Performance Metrics :

| Example | Solvent | Oxidant | Bromine (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | H₂O₂ | 0.75 | 95 |

| 2 | THF | K₂S₂O₈ | 0.80 | 96 |

| 3 | DMAC | H₂O₂ | 0.70 | 93 |

Advantages :

-

Mild Conditions : Room-temperature reactions reduce energy costs.

-

High Atom Economy : Bromine utilization exceeds 90%, minimizing waste.

-

Scalability : Continuous-flow adaptations are feasible for large-scale production.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

| Parameter | Traditional Halogenation | Patent Bromination |

|---|---|---|

| Temperature | 80–120°C | 25°C |

| Reaction Time | 12–24 h | 2–4 h |

| Byproduct Formation | 10–15% | <5% |

| Solvent Recovery | Low (60–70%) | High (85–90%) |

The patent method’s use of oxidants like H₂O₂ enhances bromine efficiency, reducing stoichiometric excess from 1.5–2.0 equivalents to 0.7–0.8 equivalents . This aligns with green chemistry principles by curtailing hazardous reagent usage.

Chemical Reactions Analysis

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHBrClFN

- Molecular Weight : 227.45 g/mol

- Physical State : Solid at room temperature

The trifluoromethyl group significantly influences the compound's biological activity by altering its lipophilicity and electron-withdrawing properties, making it a valuable building block in the synthesis of more complex organic molecules.

Scientific Research Applications

The applications of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine span several domains:

Chemistry

- Building Block in Organic Synthesis : It is extensively used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions such as substitution, oxidation, and coupling reactions. For example:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, leading to diverse functionalized pyridine derivatives.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Biology

- Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of key bacterial enzymes, disrupting cell viability.

- Anticancer Potential : Research indicates that derivatives exhibit efficacy in inhibiting cancer cell proliferation in vitro, positioning them as candidates for further development in cancer therapeutics.

Medicine

- Intermediate for Drug Synthesis : It serves as a precursor for synthesizing drug candidates targeting specific enzymes or receptors, particularly in the development of novel antimicrobial agents and anticancer drugs.

Industry

- Advanced Materials Production : Its unique chemical properties make it suitable for producing advanced materials such as polymers and coatings.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effectiveness of several trifluoromethylpyridine derivatives, including this compound. The results indicated minimum inhibitory concentrations (MICs) as low as 0.5 μM against MRSA, attributed to its ability to inhibit bacterial fatty acid synthesis pathways.

-

Anticancer Activity Investigation :

- Research focused on the anticancer properties of derivatives showed promising results in inhibiting proliferation of various cancer cell lines. The structural modifications were analyzed through structure-activity relationship (SAR) studies to optimize biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Key Comparisons of Halogenated Pyridine Derivatives

*Molecular weight calculated based on substituent contributions.

Key Differences and Implications

Substituent Effects :

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The CF₃ group in the target compound increases electron-withdrawing effects and hydrophobicity compared to CF₂H, enhancing stability in biological systems .

- Halogen Positioning : The 4-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 3-bromo isomers (as in ) may favor alternative reaction pathways due to steric and electronic differences .

Synthetic Utility :

- Compounds lacking the 2-chloro substituent (e.g., 4-bromo-2-(trifluoromethyl)pyridine) exhibit reduced steric hindrance, making them more reactive in nucleophilic aromatic substitutions .

- The 5-(trifluoromethyl) group in the target compound enhances resistance to metabolic degradation, a critical feature in agrochemical design .

Physical Properties :

- Boiling points and densities correlate with molecular weight and substituent bulk. For example, 5-(bromomethyl)-2-(trifluoromethyl)pyridine () has a predicted boiling point of 218.4°C, whereas the target compound likely has a higher boiling point due to increased halogen content .

Applications: Pharmaceuticals: The 2-chloro substituent in the target compound acts as a leaving group, enabling efficient functionalization in drug synthesis compared to non-halogenated analogs . Materials Science: Unlike ruthenium-sensitized dyes (), halogenated pyridines are less commonly used in photovoltaics but serve as ligands in coordination chemistry .

Research Findings

- Stability : The trifluoromethyl group significantly improves chemical stability under acidic conditions compared to methyl or hydrogen substituents .

- Reactivity : In hydrogen-bonded networks (e.g., ), halogenated pyridines form supramolecular structures, but the presence of CF₃ may disrupt such interactions due to steric effects .

Biological Activity

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals due to its unique structural features. This compound exhibits notable biological activities, which can be attributed to the presence of the trifluoromethyl group and halogens, enhancing its physicochemical properties.

Structural Characteristics

The compound's structure includes:

- Bromine (Br) and Chlorine (Cl) atoms, which contribute to its reactivity.

- A trifluoromethyl (CF3) group that significantly influences its biological activity by altering lipophilicity and electron-withdrawing properties.

These structural elements make it a valuable building block in the synthesis of more complex organic molecules.

Biological Activity Overview

Research indicates that this compound and its derivatives possess various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism involves inhibition of key bacterial enzymes, contributing to cell viability disruption .

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Its derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several trifluoromethylpyridine derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentrations (MICs) were determined for various bacterial strains, showing potent activity at concentrations as low as 0.5 μM against MRSA.

- The compound's effectiveness was attributed to its ability to inhibit bacterial fatty acid synthesis pathways, a critical target for antibiotic development .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications of the compound affect its biological activity:

- Electron-Withdrawing Groups : The presence of additional electron-withdrawing groups on the pyridine ring significantly enhances antibacterial potency.

- Substituent Positioning : Modifications at specific positions on the pyridine ring can lead to either increased or decreased activity, indicating that careful structural optimization is essential for enhancing biological effects .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with halogenation of a pyridine precursor, followed by regioselective introduction of the trifluoromethyl group. Chlorination at the 2-position and bromination at the 4-position are critical steps. Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuI for trifluoromethylation) significantly impact yields. For example, highlights the use of chlorination agents like POCl₃ under reflux, while notes the role of palladium catalysts in cross-coupling reactions for trifluoromethyl group installation. Optimization of temperature (80–120°C) and stoichiometric ratios (e.g., 1.2 equivalents of Br₂) is essential to minimize byproducts like dihalogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. The deshielded proton at the 6-position (δ 8.5–9.0 ppm) indicates electron-withdrawing effects from the trifluoromethyl group.

- IR : Peaks at 1100–1200 cm⁻¹ (C-F stretching) and 650–750 cm⁻¹ (C-Br/C-Cl) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 260–265 confirms molecular weight.

- X-ray Crystallography (if available): Resolves steric effects from bulky substituents ( ). Cross-referencing with computational models (e.g., DFT) enhances structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at the 5-position directs electrophilic substitution to the 2- and 4-positions. Bromine’s lower electronegativity (vs. chlorine) makes the 4-position more reactive in Suzuki-Miyaura couplings. Computational studies (e.g., DFT in ) reveal charge density maps showing higher electron deficiency at the 4-bromo site, favoring oxidative addition with Pd(0) catalysts. Steric hindrance from the 2-chloro group limits reactivity at adjacent positions, necessitating bulky ligands (e.g., XPhos) for efficient coupling ( ) .

Q. What computational strategies are employed to predict the compound’s reactivity in drug discovery, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. ’s correlation-energy models validate charge distribution patterns.

- Molecular Docking : Simulates interactions with biological targets (e.g., kinases). demonstrates that the trifluoromethyl group enhances binding affinity via hydrophobic interactions in enzyme pockets.

- MD Simulations : Assess stability of ligand-protein complexes over time. Experimental IC₅₀ values from enzyme inhibition assays (e.g., <1 µM in kinase targets) correlate with docking scores (RMSD <2 Å) .

Q. How can contradictions in reported biological activities (e.g., antitumor vs. antimicrobial) be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing Br with I or CF₃ with CH₃). Biological assays (e.g., cytotoxicity in ) reveal that the bromo and trifluoromethyl groups are critical for antitumor activity (IC₅₀ <10 µM), while chloro substitution enhances metabolic stability. Contradictions arise from assay variability (e.g., cell line specificity); standardized protocols (e.g., NCI-60 panel testing) mitigate this .

Methodological Challenges & Solutions

Q. What are the pitfalls in optimizing solvent systems for large-scale synthesis, and how can they be addressed?

- Answer : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification due to high boiling points. Alternatives like 2-Me-THF offer similar polarity with lower toxicity. recommends fractional distillation for solvent recovery. For bromination, mixed solvents (e.g., CH₂Cl₂/MeOH) balance reactivity and solubility .

Q. How does the compound’s stability under acidic/basic conditions impact its application in multi-step syntheses?

- Answer : The trifluoromethyl group confers resistance to hydrolysis, but the C-Br bond is labile under strong bases (e.g., NaOH). Stability studies (TGA/DSC in ) show decomposition >200°C. In multi-step reactions, mild conditions (pH 6–8, <60°C) preserve integrity. Use of protecting groups (e.g., Boc for amines) further enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.